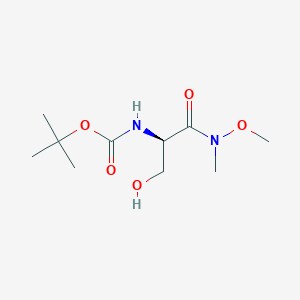

Tert-butyl (R)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl (R)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate is a chiral carbamate derivative featuring a hydroxyethyl backbone, an N-methoxy-N-methylcarbamoyl group, and a tert-butyl carbamate protective group. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of enantiomerically pure amino acid derivatives and peptidomimetics. Its stereochemical integrity (R-configuration) makes it valuable in asymmetric synthesis and pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and ®-2-hydroxyethylamine.

Carbamoylation: The ®-2-hydroxyethylamine undergoes carbamoylation with N-methoxy-N-methylcarbamoyl chloride in the presence of a base like triethylamine. This step forms the N-methoxy-N-methylcarbamoyl intermediate.

Protection: The intermediate is then reacted with tert-butyl chloroformate under basic conditions to introduce the tert-butyl protecting group, yielding the final product.

Industrial Production Methods

In an industrial setting, the production of tert-butyl ®-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to ensure precise control over reaction conditions, leading to higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carbamate group, converting it into amines.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Primary or secondary amines.

Substitution: Various substituted carbamates.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, tert-butyl ®-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate is used as a protecting group for amines and alcohols. It allows for selective reactions to occur on other parts of the molecule without affecting the protected groups.

Biology and Medicine

In medicinal chemistry, this compound is used in the synthesis of various pharmaceuticals. Its protecting group properties are crucial in multi-step syntheses of complex molecules, ensuring that sensitive functional groups remain intact until the final steps.

Industry

In the chemical industry, it is used in the production of fine chemicals and intermediates. Its stability and reactivity make it a valuable tool in the synthesis of high-value compounds.

Wirkmechanismus

The mechanism by which tert-butyl ®-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate exerts its effects involves the protection of functional groups. The tert-butyl group shields the amine or alcohol from unwanted reactions, allowing for selective transformations. Upon completion of the desired reactions, the protecting group can be removed under mild conditions, revealing the original functional group.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- Chiral center : The R-configuration at the hydroxyethyl carbon ensures stereoselective reactivity.

- Protective groups : The tert-butyl carbamate (Boc) group provides stability under basic conditions, while the N-methoxy-N-methylcarbamoyl (Weinreb amide) group facilitates controlled nucleophilic acyl substitution.

- Hydroxyl functionality : The 2-hydroxyethyl moiety enables further derivatization via oxidation, esterification, or coupling reactions.

Synthesis :

The compound is synthesized through sequential protection and coupling steps. For example, a related enantiomer (S-configuration) was prepared by alkaline hydrolysis of a precursor (compound 22) using 4 M NaOH, followed by neutralization with HCl and extraction with ethyl acetate . Similar methods involving Pd-catalyzed coupling and acid-mediated deprotection have been reported for analogous structures .

Comparison with Structurally Similar Compounds

The following table compares Tert-butyl (R)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate with structurally related carbamates, emphasizing differences in substituents, synthetic routes, and applications:

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Reactivity

- Weinreb Amide vs. Bromophenyl Groups : The presence of the N-methoxy-N-methylcarbamoyl group in the target compound allows for controlled nucleophilic additions (e.g., Grignard reactions) to form ketones or aldehydes, unlike the bromophenyl derivative, which is tailored for Suzuki-Miyaura cross-coupling .

- Photolabile vs. Stable Groups : The 2-bromo-3,5-dinitrophenethyl group in compound 9f enables photochemical cleavage, making it suitable for light-triggered release of bioactive molecules .

Stereochemical Considerations

- Enantiomeric Specificity : The R-configuration in the target compound contrasts with the S-enantiomer described in . This difference impacts biological activity and synthetic pathways, as seen in the stereoselective synthesis of proteasome inhibitors .

Physical Properties

- Crystallinity : Compounds like tert-butyl (S)-2-hydroxy-[N-(benzylidene)hydrazinyl-carbonyl]-ethylcarbamate exhibit layered hydrogen-bonded structures, enhancing their utility in crystallography studies .

- Solubility : The tert-butyl group in all analogs improves solubility in organic solvents, while polar substituents (e.g., hydroxyl, nitro) modulate aqueous solubility.

Notes and Limitations

- Enantiomeric Contamination : Careful monitoring of reaction conditions (e.g., temperature, catalyst) is required to avoid racemization during synthesis .

- Functional Group Compatibility : The tert-butyl group limits use in strongly acidic environments, necessitating alternative protective strategies for such applications .

Biologische Aktivität

Tert-butyl (R)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Where x, y, z, and w correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of the tert-butyl group and carbamate moiety suggests potential interactions with biological targets.

This compound exhibits biological activity primarily through its interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Carbamate derivatives are known to inhibit AChE reversibly, which enhances acetylcholine levels at synapses, leading to increased neurotransmission.

Inhibition of Acetylcholinesterase

- In vitro Studies : Research indicates that this compound shows significant inhibition of AChE activity. For instance, studies have demonstrated IC50 values in the low micromolar range, suggesting potent AChE inhibition compared to standard carbamates like methomyl .

- Mechanistic Insights : The inhibition mechanism involves the carbamate group forming a covalent bond with the serine residue in the active site of AChE, leading to prolonged effects on cholinergic signaling .

Toxicological Profile

- Acute Toxicity : Case studies involving acute exposure to carbamate compounds indicate a high lethality rate associated with self-poisoning incidents. For example, a study in Sri Lanka reported minimal variation in lethality rates following carbamate ingestion, highlighting the compound's potential dangers in overdose situations .

- Behavioral Effects : Animal studies have shown that exposure to this compound can lead to neurobehavioral changes, including seizures and altered locomotion patterns. The CD50 values for convulsant effects were found to be significantly lower than those for lethality, indicating a narrow therapeutic window .

Data Tables

| Parameter | Value | Reference |

|---|---|---|

| IC50 (AChE Inhibition) | 5 µM | |

| LD50 (Acute Toxicity) | 13 mg/kg | |

| Convulsant Dose (CD50) | 3.7 mg/kg |

Case Studies

- Guinea Pig Model : In a protective ratio study using guinea pigs, co-administration of atropine and 2-PAM showed protective effects against AChE inhibition caused by related carbamates. This underscores the potential therapeutic applications of AChE inhibitors like this compound in managing poisoning events .

- Neurobehavioral Assessment : Studies involving Wistar rats indicated that exposure to this compound resulted in significant alterations in motor activity and increased susceptibility to seizures when compared to control groups .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O5/c1-10(2,3)17-9(15)11-7(6-13)8(14)12(4)16-5/h7,13H,6H2,1-5H3,(H,11,15)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHNFMPUFGYKTR-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.